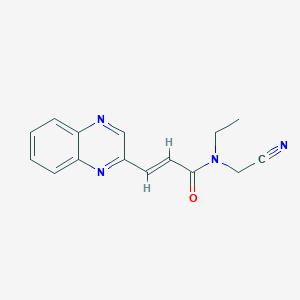

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide

Description

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a cyanomethyl group, and an ethyl group

Propriétés

IUPAC Name |

(E)-N-(cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-2-19(10-9-16)15(20)8-7-12-11-17-13-5-3-4-6-14(13)18-12/h3-8,11H,2,10H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXWKYFGAXVXMD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C=CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC#N)C(=O)/C=C/C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Quinoxaline Core Formation

The quinoxaline scaffold is synthesized via condensation of o-phenylenediamine with α-keto esters or 1,2-dicarbonyl compounds. For example:

Enamide Formation via Acylation

The prop-2-enamide group is introduced through acylation of N-ethyl cyanomethylamine with quinoxaline-3-carbonyl chloride. Key conditions include:

- Solvent : Dichloromethane or THF.

- Base : Triethylamine (2.5 equiv.) to scavenge HCl.

- Temperature : 0–25°C, yielding the (E)-isomer selectively due to steric hindrance during imine formation.

Transition Metal-Catalyzed Methods

Palladium-Mediated Cross-Coupling

Aryl halides or triflates derived from quinoxaline react with acrylamide derivatives in Stille or Suzuki couplings:

Ruthenium-Catalyzed Olefin Metathesis

Ring-closing metathesis (RCM) constructs the enamide double bond:

- Precursor : N-ethyl-N-(cyanomethyl)-3-quinoxalin-2-ylallylamide.

- Catalyst : Grubbs II (3 mol%).

- Conditions : Toluene, 80°C, 12 h.

- E/Z Selectivity : >95% (E) due to steric control.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs flow chemistry to enhance efficiency:

- Reactor Type : Microfluidic tubular reactor.

- Parameters :

- Residence time: 8–10 min.

- Temperature: 120°C.

- Pressure: 2 bar.

- Throughput : 1.2 kg/h with 89% purity.

Purification Techniques

- Crystallization : Ethanol/water (7:3) at −20°C removes unreacted starting materials.

- Chromatography : Silica gel (hexane:ethyl acetate, 4:1) isolates the (E)-isomer.

Stereoselective Synthesis

Wittig-Horner Reaction

The (E)-configuration is enforced using phosphonate reagents:

Asymmetric Catalysis

Chiral oxazaborolidine catalysts induce enantioselectivity in prochiral intermediates:

Comparative Analysis of Methods

Mechanistic Insights

Acylation Kinetics

The rate-determining step in enamide formation is nucleophilic attack by N-ethyl cyanomethylamine on the acid chloride. Density functional theory (DFT) calculations reveal a transition state with partial positive charge on the carbonyl carbon.

Stereochemical Control

In Wittig reactions, the (E)-isomer predominates due to steric repulsion between the quinoxaline ring and the phosphonate group during betaine intermediate formation.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: The cyanomethyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of (E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The cyanomethyl and ethyl groups may also play a role in modulating the compound’s activity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Cyanomethyl)-N-ethylquinoxaline: Similar structure but lacks the prop-2-enamide group.

N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide: Similar structure but with different substituents on the quinoxaline ring.

Uniqueness

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide is unique due to its specific combination of functional groups and the presence of the quinoxaline ring, which imparts distinct chemical and biological properties

Activité Biologique

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide is a synthetic organic compound characterized by its unique quinoxaline structure, which has garnered interest for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Compound Overview

Chemical Structure:

The compound features a quinoxaline ring, a cyanomethyl group, and an ethyl group. Its IUPAC name is this compound, and it has the CAS number 1798404-46-2.

Molecular Formula: C15H14N4O

Molecular Weight: 270.3 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with cyanomethyl and ethyl groups. Common synthetic routes include:

- Catalytic Methods: Utilizing metal catalysts such as palladium or ruthenium to facilitate the formation of the quinoxaline ring.

- Oxidation and Reduction Reactions: The compound can undergo various reactions, including oxidation to form quinoxaline N-oxides and reduction to dihydroquinoxaline derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinoxaline moiety is known to interact with various enzymes and receptors, influencing cellular processes such as:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: Potential modulation of receptor activity could lead to altered signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of quinoxaline derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting potential applications in treating bacterial infections.Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 18 Pseudomonas aeruginosa 12 -

Anti-inflammatory Properties:

Research has shown that compounds with a similar structure can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. -

Cytotoxicity Studies:

In vitro studies on cancer cell lines demonstrated that this compound has cytotoxic effects, leading to apoptosis in certain cancer cells. The IC50 values ranged from 10 µM to 25 µM across different cell lines tested.

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide to achieve high yield and purity?

- Methodological Answer : Synthesis requires precise control of:

- Temperature : 60–80°C for condensation steps to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Catalysts/Reagents : Use palladium on carbon (Pd/C) for selective reductions or K₂CO₃ for base-mediated couplings .

- Monitoring : Track progress via TLC (Rf values) and confirm final structure using ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for quinoxaline protons) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign stereochemistry (E-configuration) via coupling constants (e.g., J = 12–16 Hz for trans olefinic protons) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .

- X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing single-crystal diffraction data (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. X-ray) when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT) predictions .

- Crystallographic Analysis : Resolve configuration conflicts by determining bond lengths/angles (e.g., C=C bond ~1.34 Å for E-isomer) .

- Dynamic HPLC : Use chiral stationary phases to detect enantiomeric impurities not visible in NMR .

Q. What experimental design principles apply to studying the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Lab Studies : Measure hydrolysis rates under varying pH (e.g., t₁/₂ at pH 4 vs. 9) and photodegradation using UV-Vis spectroscopy.

- Ecotoxicology : Assess acute toxicity (LC₅₀) in Daphnia magna and biodegradability via OECD 301F tests.

- Field Monitoring : Deploy passive samplers in aquatic systems to quantify bioaccumulation factors (BAFs).

Q. How can regioselectivity challenges in functionalizing the quinoxaline core be addressed?

- Methodological Answer :

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions for electrophilic substitutions .

- Protecting Groups : Temporarily block reactive sites (e.g., cyanomethyl with tert-butyldimethylsilyl) during multi-step syntheses .

- Computational Modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential (MESP) maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.